(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester

Übersicht

Beschreibung

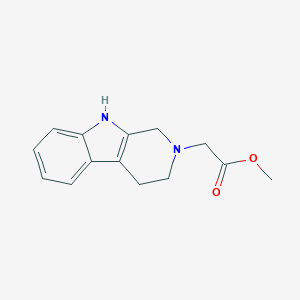

(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester is a chemical compound with the molecular formula C14H16N2O2. It belongs to the class of beta-carbolines, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate indole derivative and an aldehyde.

Cyclization: The indole derivative undergoes a Pictet-Spengler cyclization with the aldehyde to form the tetrahydro-beta-carboline core.

Esterification: The resulting carboline is then esterified with acetic acid and methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amides or thioesters.

Wissenschaftliche Forschungsanwendungen

Neuroprotective and Anti-inflammatory Effects

Research indicates that (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester exhibits potential neuroprotective properties. It interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, which may contribute to its antidepressant and anxiolytic effects. Studies have shown its efficacy in models of neurodegenerative diseases, suggesting it could be a candidate for drug development targeting conditions such as depression and anxiety disorders .

Therapeutic Applications

This compound is being explored as a lead compound for developing pharmaceuticals aimed at treating neurological disorders. Its unique structure allows for modifications that can enhance its therapeutic profile while reducing side effects associated with traditional treatments .

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure enables the exploration of new reaction pathways and the development of novel compounds with potential biological activity .

Synthesis Techniques

The synthesis typically involves:

- Pictet-Spengler Cyclization : This process forms the tetrahydro-beta-carboline core from an indole derivative.

- Esterification : The resulting compound is then esterified with acetic acid and methanol in the presence of a catalyst to yield the final product .

Pharmaceutical Development

Industrially, this compound is utilized in the development of pharmaceuticals. Its role as an intermediate in synthesizing other bioactive molecules makes it valuable in drug formulation processes .

Agricultural Chemistry

Emerging research has indicated potential applications in agricultural chemistry as well. The compound's derivatives are being investigated for their effectiveness in preventing plant viruses and acting as fungicides or insecticides .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Neuroprotective Effects | Investigated the interaction with neurotransmitter systems | Showed significant modulation of serotonin receptors leading to potential antidepressant effects |

| Synthesis Pathway Optimization | Explored various synthetic routes | Identified efficient methods for large-scale production suitable for pharmaceutical applications |

| Agricultural Use Case | Evaluated efficacy against plant pathogens | Demonstrated effectiveness in reducing viral infections in crops |

Wirkmechanismus

The mechanism of action of (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may modulate the activity of serotonin and dopamine receptors, contributing to its potential antidepressant and anxiolytic effects. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, providing anti-inflammatory benefits.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Harmine: Another beta-carboline with similar neuroprotective properties.

Harmaline: Known for its psychoactive effects and use in traditional medicine.

Tetrahydroharmine: Shares structural similarities and is studied for its potential therapeutic effects.

Uniqueness

(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and biological activity. This ester group can be hydrolyzed in vivo, potentially leading to different metabolites with distinct biological effects.

Biologische Aktivität

(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester (CAS 121911-03-3) is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 243.2811 g/mol

- CAS Number : 121911-03-3

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds with a tetrahydro-beta-carboline core. A specific derivative exhibiting significant in vitro activity was identified through a cell-based phenotypic approach. The compound demonstrated an IC₅₀ value of 2.0 nM against malaria parasites and showed promising in vivo efficacy in mouse models .

Key Findings:

- Compound 4h : Exhibited potent inhibition of parasite growth.

- Mechanism : Molecular modeling suggested that specific conformations of the compound are crucial for its biological activity.

Anticancer Properties

Research has also explored the anticancer potential of various tetrahydro-beta-carboline derivatives. A study synthesized and evaluated multiple derivatives for their ability to induce quinone reductase 1 (QR1) and inhibit nitric oxide production, both important pathways in cancer progression.

Results Summary:

| Compound | QR1 Induction Ratio | IC₅₀ (μM) |

|---|---|---|

| 5a | 3.2 | 1.3 |

| 11a | 59.9% inhibition at 50 μM | N/A |

The most potent compound in the QR1 induction assay was identified as having significant anticancer properties, suggesting its potential as a chemopreventive agent .

Neuroprotective Effects

Beta-carbolines have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and exhibit antioxidant properties indicates its potential therapeutic role in conditions like Alzheimer's disease.

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural configuration. Variations in substituents around the beta-carboline core can significantly alter potency and selectivity for biological targets.

Key Structural Insights:

- Stereochemistry : The presence of asymmetric carbon atoms results in different biological activities between stereoisomers.

- Functional Groups : Modifications at specific positions on the beta-carboline scaffold can enhance activity against various diseases.

Case Studies

-

Antimalarial Screening :

- A high-throughput screening campaign identified several tetrahydro-beta-carboline derivatives with notable antimalarial activity.

- Compound 4h was highlighted for its low IC₅₀ and strong in vivo efficacy.

-

Cancer Chemoprevention :

- A series of synthesized derivatives were tested for QR1 induction.

- The study found that certain N-substituted derivatives exhibited enhanced activity compared to their parent compounds.

Eigenschaften

IUPAC Name |

methyl 2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-18-14(17)9-16-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVKPCJAOVAHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCC2=C(C1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558896 | |

| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121911-03-3 | |

| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.